1-Cyclopentyl-2,2-difluoroethan-1-one
CAS No.:
Cat. No.: VC18230613
Molecular Formula: C7H10F2O
Molecular Weight: 148.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F2O |
|---|---|
| Molecular Weight | 148.15 g/mol |
| IUPAC Name | 1-cyclopentyl-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
| Standard InChI Key | JZJBUMLNJWXSLO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C(=O)C(F)F |
Introduction
1-Cyclopentyl-2,2-difluoroethan-1-one is a fluorinated organic compound characterized by a cyclopentyl ring attached to a difluoroethanone moiety. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclopentyl-2,2-difluoroethan-1-one, with the CAS number 1564776-60-8 .
Synthesis Methods
The synthesis of 1-cyclopentyl-2,2-difluoroethan-1-one typically involves introducing difluoromethyl groups to cyclopentanones or related precursors. These methods require careful control of reaction conditions to ensure high yields and purity.
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Introduction of Difluoromethyl Groups: This involves using reagents that can introduce difluoromethyl groups into the cyclopentanone backbone.
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Multi-Step Processes: These processes often involve isolating and characterizing intermediates before proceeding to the final product.
Chemical Reactions and Reactivity
1-Cyclopentyl-2,2-difluoroethan-1-one participates in various chemical reactions typical of ketones and fluorinated compounds. Common reactions include:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents like lithium aluminum hydride.
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Substitution Reactions: Involving various nucleophiles.
The difluoroethanone moiety enhances the compound's electrophilicity due to the presence of fluorine atoms.
Biological Activities and Potential Applications
Research into the biological activities of 1-cyclopentyl-2,2-difluoroethan-1-one suggests potential applications in drug development. Fluorinated compounds, particularly those with difluoromethyl groups, can modulate enzyme activities and receptor interactions, which may lead to therapeutic applications.
| Compound | Structure Features | Unique Attributes |
|---|---|---|
| 1-Cyclopentyl-2,2-difluoroethan-1-one | Cyclopentyl ring, difluoroethanone moiety | Enhanced chemical stability and biological activity |
| 1-Cyclopropyl-2,2-difluoroethan-1-one | Cyclopropyl ring instead of cyclopentyl | Smaller ring structure may alter reactivity |
| 1-Cyclobutyl-2,2-difluoroethan-1-one | Cyclobutyl ring | Increased strain may enhance reactivity |
| 1-Cyclohexyl-2,2-difluoroethan-1-one | Cyclohexyl ring | Larger ring may affect biological activity |
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